molecular formula C5H7ClN2O B2815572 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol CAS No. 1554330-76-5

2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol

Cat. No.: B2815572
CAS No.: 1554330-76-5
M. Wt: 146.57
InChI Key: VPMJFGHISLADGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-1H-imidazol-1-yl)ethan-1-ol (CAS Number: 1554330-76-5) is a chemical compound with the molecular formula C 5 H 7 ClN 2 O and a molecular weight of 146.57 g/mol . This organic building block features both an imidazole heterocycle and a hydroxyl group, making it a versatile synthon for constructing more complex molecular architectures in medicinal chemistry . The reactivity of its imidazole ring allows for further N-alkylation and metal coordination, while the ethanol side chain can be functionalized into esters or ethers, or oxidized to the corresponding aldehyde . This compound is of significant interest in the development of novel therapeutic agents, particularly in the field of antibacterial research . The imidazole nucleus is a well-established pharmacophore found in numerous clinically important drugs. Researchers utilize derivatives of 2-(1H-imidazol-1-yl)ethanol as key intermediates for synthesizing agents with demonstrated biological activities, including potent antifungal, anticonvulsant, and antimicrobial properties . Its structural motif is valuable for creating molecular hybrids and conjugates, a modern strategy to combat multi-drug resistant bacteria, such as the problematic ESKAPE pathogens . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroimidazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJFGHISLADGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloro 1h Imidazol 1 Yl Ethan 1 Ol and Analogous Structures

Strategies for N-Alkylation of 2-Chloro-1H-imidazole with Ethanol (B145695) Derivatives

The introduction of the 2-hydroxyethyl group onto the N-1 position of the 2-chloro-1H-imidazole ring is a critical transformation. This can be achieved through two primary pathways: direct alkylation using a pre-functionalized ethanol derivative or by the ring-opening of an epoxide.

Direct Alkylation via Nucleophilic Substitution on Halogenated Ethanol Precursors

A common and straightforward approach to N-alkylation of imidazoles involves the nucleophilic substitution reaction between the imidazole (B134444) and a haloalkane. In the context of synthesizing 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol, this involves the reaction of 2-chloro-1H-imidazole with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). The choice of solvent is also crucial and is often a polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF).

A patented industrial process for a similar compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, describes the reaction of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) in DMF with caustic soda flakes. google.com This highlights the feasibility of using chlorinated ethanol precursors for N-alkylation of the imidazole ring. The use of a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG), can also enhance the reaction rate and yield. google.com

ReactantsBaseSolventCatalystTemperature (°C)Yield (%)
2-Chloro-1H-imidazole, 2-BromoethanolNaHDMF-Room Temp to 50Moderate to Good
2-Chloro-1H-imidazole, 2-ChloroethanolK2CO3AcetonitrileKI (catalytic)RefluxModerate
2-Chloro-1H-imidazole, 2-ChloroethanolNaOHDMFPEG600110-115Good (by analogy) google.com

Interactive Data Table 1: Exemplary Conditions for Direct Alkylation

Ring-Opening Reactions of Epoxides with 2-Chloro-1H-imidazole

An alternative and often highly efficient method for introducing a 2-hydroxyethyl group is through the ring-opening of an epoxide, such as ethylene (B1197577) oxide. The imidazole nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of the corresponding N-alkoxylated product after protonation.

This reaction can be performed under neutral, acidic, or basic conditions. However, for imidazoles, the reaction often proceeds under neutral or slightly basic conditions. The regioselectivity of the ring-opening of unsymmetrical epoxides is a key consideration, though with ethylene oxide, this is not a factor as it is a symmetrical molecule.

The reaction of imidazole with ethylene oxide is a known method for the synthesis of 2-(1H-imidazol-1-yl)ethanol. By analogy, 2-chloro-1H-imidazole can be expected to react similarly with ethylene oxide to afford the target compound. The reaction is typically carried out in a suitable solvent such as water, an alcohol, or a polar aprotic solvent.

Introduction of the 2-Chloro-Substituent on the Imidazole Ring System

The presence of the chloro-substituent at the 2-position of the imidazole ring is a key feature of the target molecule. This can be achieved either by starting with a pre-chlorinated imidazole precursor or by chlorinating the imidazole ring after the N-alkylation step.

Pre-functionalization and Synthesis of 2-Chloro-1H-imidazole as a Starting Material

For the synthetic strategies outlined in section 2.1, the availability of 2-chloro-1H-imidazole as a starting material is essential. The synthesis of 2-chloro-1H-imidazole itself is a critical step. Halogenated imidazoles like 2-chloro-1H-imidazole are versatile intermediates in organic synthesis.

One common approach to halogenating imidazoles is through direct reaction with a chlorinating agent. However, controlling the regioselectivity can be challenging. A more controlled synthesis might involve a multi-step sequence starting from imidazole or a derivative. For instance, the synthesis of 2-chloro-4-nitroimidazole (B123238) often starts from 2-chloroimidazole, which is then nitrated. chemicalbook.comgoogle.com This implies that methods for the direct chlorination of imidazole to 2-chloroimidazole are available, though they may require careful optimization to avoid the formation of di- or tri-chlorinated products.

Post-synthetic Chlorination of the Imidazole Moiety

An alternative strategy involves first synthesizing 2-(1H-imidazol-1-yl)ethan-1-ol and then introducing the chloro group at the 2-position of the imidazole ring. This approach avoids handling the potentially more reactive 2-chloro-1H-imidazole in the N-alkylation step.

The chlorination of the imidazole ring can be achieved using various chlorinating agents. A study on the chlorination of imidazole itself utilized sodium hypochlorite (B82951) in a basic medium. chemsociety.org.ngchemsociety.org.ng However, the presence of the hydroxyl group in 2-(1H-imidazol-1-yl)ethan-1-ol could lead to side reactions, such as oxidation. Therefore, the choice of chlorinating agent and reaction conditions would need to be carefully selected to ensure selective chlorination of the imidazole ring. Protecting the hydroxyl group as an ester or ether prior to chlorination, followed by deprotection, could be a viable strategy to circumvent this issue.

PrecursorChlorinating AgentSolventConditionsPotential Issues
2-(1H-imidazol-1-yl)ethan-1-olN-Chlorosuccinimide (NCS)AcetonitrileRoom TemperatureOxidation of hydroxyl group
2-(1H-imidazol-1-yl)ethan-1-olSulfuryl chloride (SO2Cl2)DichloromethaneLow TemperatureOver-chlorination, reaction with hydroxyl
O-protected-2-(1H-imidazol-1-yl)ethan-1-olN-Chlorosuccinimide (NCS)AcetonitrileRoom TemperatureRequires protection/deprotection steps

Interactive Data Table 2: Potential Conditions for Post-synthetic Chlorination

Multi-Step Synthetic Routes Utilizing Key Intermediates

The synthesis of this compound can also be approached through multi-step synthetic sequences that utilize key intermediates to build the molecule in a controlled manner.

One such multi-step route could begin with the synthesis of 2-(1H-imidazol-1-yl)ethan-1-ol from imidazole and ethylene oxide. The hydroxyl group could then be protected, for example, as a silyl (B83357) ether or a benzyl (B1604629) ether. Following protection, the imidazole ring could be selectively chlorinated at the 2-position using a suitable chlorinating agent. Finally, removal of the protecting group would yield the desired this compound. This approach offers greater control over the reaction and can lead to higher yields of the pure product.

Another multi-step approach could involve the synthesis of 2-chloro-1H-imidazole, followed by protection of the N-H proton with a suitable protecting group that can be easily removed later. The protected 2-chloroimidazole can then be N-alkylated with a protected 2-hydroxyethyl group, for instance, using 2-(benzyloxy)ethyl bromide. A final deprotection step would then afford the target molecule.

Transformation of Carbonyl Precursors to the Ethan-1-ol Functionality

A common and effective strategy for synthesizing 1-aryl-2-(1H-imidazol-1-yl)ethan-1-ol analogues involves a two-step process commencing with a carbonyl-containing precursor. This methodology first establishes the carbon skeleton through N-alkylation and subsequently reduces the carbonyl group to the desired secondary alcohol.

The initial step typically involves the reaction of an appropriate imidazole, such as 2-chloro-1H-imidazole, with a 2-halo-1-arylethanone (e.g., 2-bromo-1-arylethanone). This reaction forms a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone precursor is then subjected to reduction to yield the target ethanol derivative.

The choice of reducing agent is critical for the efficiency and selectivity of this transformation. A widely used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is valued for its mildness and selectivity in reducing ketones and aldehydes. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at ambient temperatures.

For enantioselective synthesis, more sophisticated catalytic systems are employed. For instance, the asymmetric reduction of 2-(1H-imidazol-1-yl)-1-phenylethanone precursors can be achieved using chiral catalysts. A notable example is the use of a ruthenium complex, RuCl(p-cymene)[(R,R)-Ts-DPEN], which facilitates the transfer hydrogenation from a hydrogen donor like formic acid, to produce the corresponding (S)-2-(1H-imidazol-1-yl)-1-phenylethanols with high enantioselectivity. researchgate.net

Integration of Different Synthetic Pathways to Assemble the Molecular Scaffold

The assembly of the 2-(imidazol-1-yl)ethan-1-ol scaffold can be approached from different strategic directions, primarily differing in the order of bond formation and the nature of the starting materials.

Pathway 1: N-Alkylation followed by Carbonyl Reduction As detailed in the previous section, this pathway involves the initial N-alkylation of the imidazole ring with a halo-ketone, followed by the reduction of the ketone to an alcohol. researchgate.net

Step A: Imidazole + 2-Halo-1-arylethanone → 2-(Imidazol-1-yl)-1-arylethanone

Step B: Reduction of the ketone intermediate → 1-Aryl-2-(imidazol-1-yl)ethan-1-ol

Pathway 2: Direct N-Alkylation with an Ethanol Precursor This is a more direct approach where the N-alkylation reaction is performed using a reactant that already contains the ethanol or a masked ethanol functionality. A common method involves the reaction of an imidazole with a substituted 2-haloethanol, such as 2-chloro-1-(2,4-dichlorophenyl)ethanol. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity for the substitution reaction.

Another variant of this pathway is the ring-opening of a substituted epoxide (oxirane) by the imidazole nucleophile. The attack of the imidazole nitrogen on one of the epoxide carbons results in the formation of the N-C bond and generates the hydroxyl group on the adjacent carbon in a single, atom-economical step. This reaction provides excellent regioselectivity, with the imidazole typically attacking the less sterically hindered carbon of the epoxide.

An industrial patent describes a specific implementation of this pathway for a similar compound, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, by reacting imidazole with 2-chloro-1-(2,4'-dichlorophenyl)-ethanol in DMF with caustic soda flakes and polyethylene glycol (PEG600) as a phase-transfer catalyst. google.com

Optimization of Reaction Conditions and Catalytic Systems

The efficiency, yield, and selectivity of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvents, bases, temperature, and the use of catalytic systems to enhance reaction rates and selectivity.

Influence of Solvents, Bases, and Temperature on Reaction Efficiency and Selectivity

The N-alkylation of imidazoles is a critical step in these syntheses and is profoundly influenced by the reaction environment.

Solvents: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), and tetrahydrofuran (THF) are commonly employed. google.comresearchgate.netnih.gov DMF is particularly effective as its high polarity can increase the solubility of reactants and stabilize charged intermediates, thereby accelerating the reaction rate. google.com In some protocols, aqueous systems incorporating surfactants like sodium dodecyl sulfate (B86663) (SDS) have been developed to overcome solubility issues and enhance reaction rates under green chemistry principles. lookchem.comresearchgate.net

Bases: A base is typically required to deprotonate the N-H of the imidazole ring, generating the more nucleophilic imidazolate anion. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate, and sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov For substrates where milder conditions are needed, K₂CO₃ in acetone is a frequent choice. nih.gov Stronger bases like sodium hydride (NaH) are used when a more potent nucleophile is required, often in anhydrous solvents like THF. nih.gov

Temperature: Reaction temperature significantly impacts the reaction rate. Many N-alkylation reactions are performed at elevated temperatures to ensure a reasonable reaction time. For example, a patented synthesis of an analogous compound specifies heating to 110–115°C for several hours to drive the reaction to completion and improve yield. google.com However, lower temperatures may be used to improve selectivity and prevent side reactions. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product purity.

Catalytic Systems: Phase-transfer catalysts (PTCs) are often used in biphasic (solid-liquid or liquid-liquid) systems to facilitate the transfer of the imidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This enhances the reaction rate significantly. A variety of PTCs have been investigated, including quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and cetyltrimethylammonium bromide (CTMAB), as well as polyethylene glycols (PEGs). google.comresearchgate.net

CatalystReaction SystemKey FindingReference
PEG600Solid-liquid PTC (NaOH/DMF)Effective catalyst for N-alkylation of imidazole with 2-chloro-1-arylethanol. google.com
TBABSolid-liquid PTCExamined for catalytic activity in N-alkylation reactions. researchgate.net
SDSAqueous-micellarEnhances reaction rate by improving substrate solubility in water. lookchem.comresearchgate.net

Chemo- and Regioselective Considerations in Compound Formation

Regioselectivity: For unsymmetrically substituted imidazoles, such as 4-nitroimidazole (B12731) or the target precursor 2-chloro-1H-imidazole, N-alkylation can occur at two different ring nitrogen atoms (N-1 and N-3), leading to two possible regioisomers. The control of regioselectivity is a significant challenge. The outcome is governed by a combination of steric and electronic factors of both the imidazole substrate and the alkylating agent, as well as the reaction conditions. otago.ac.nz

Electronic Effects: Electron-withdrawing substituents, such as the chloro group at the C-2 position, decrease the nucleophilicity of the adjacent nitrogen atoms. In the case of the imidazolate anion formed under basic conditions, alkylation tends to occur at the nitrogen atom further away from the electron-withdrawing group, which is electronically less deactivated. otago.ac.nz

Steric Effects: Bulky substituents on the imidazole ring or a bulky incoming alkylating group will favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Reaction Conditions: The reaction mechanism can differ between neutral and basic conditions. Under basic conditions, the reaction proceeds through the imidazolate anion (an Sₑ2cB-like process), where electronic factors are often dominant. In neutral, non-basic media (e.g., in ethanol), the reaction involves the neutral imidazole tautomers (an Sₑ2' process), and the position of the tautomeric equilibrium can strongly influence the product ratio. otago.ac.nz To circumvent poor regioselectivity, a common strategy involves using a protecting group on one of the nitrogen atoms to direct the alkylation to the other, followed by a deprotection step. nih.gov

Chemoselectivity: Chemoselectivity becomes important when other reactive functional groups are present in the reacting molecules. For instance, in the N-alkylation of an imidazole with a molecule containing both a halide and a hydroxyl group, the reaction conditions must be chosen to favor the substitution reaction at the carbon-halide bond over any potential side reactions involving the hydroxyl group. The higher nucleophilicity of the imidazolate anion towards an alkyl halide compared to its basicity towards an alcohol typically ensures high chemoselectivity.

Enantioselective Synthesis Approaches for Chiral Analogues of Imidazole-Ethanols

The carbon atom bearing the hydroxyl group in 2-(imidazol-1-yl)-1-arylethan-1-ol structures is a stereocenter. The development of synthetic methods to produce single enantiomers (either R or S) is of high importance, as different enantiomers of a chiral drug often exhibit different pharmacological activities.

The most direct approach to enantiomerically pure or enriched imidazole-ethanols is through the asymmetric reduction of a prochiral ketone precursor, as introduced in section 2.3.1. This method relies on a chiral catalyst or reagent to control the facial selectivity of the hydride attack on the carbonyl group.

A well-documented example is the synthesis of (S)-2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. The key step is the asymmetric transfer hydrogenation of the corresponding 2-(1H-imidazol-1-yl)-1-phenylethanone. This transformation is catalyzed by a chiral ruthenium complex, specifically RuCl(p-cymene)[(R,R)-Ts-DPEN]. This catalytic system efficiently transfers hydrogen from a donor (like a formic acid/triethylamine mixture) to the ketone, yielding the (S)-alcohol with high enantiomeric excess (ee). researchgate.net

Other potential strategies for accessing chiral analogues include:

Kinetic Resolution: This involves the reaction of a racemic mixture of the alcohol with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be recovered in an enriched form. Dynamic kinetic resolution (DKR) is an advanced version where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. mdpi.com

Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure starting material from the "chiral pool," such as a chiral epoxide or a chiral amino acid, to introduce the desired stereochemistry into the final molecule.

Chiral Chromatography: Racemic mixtures can be separated into their constituent enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), such as a Chiralpak® column. nih.gov While effective for both analytical and preparative scales, this method can be less economical for large-scale production compared to asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 Chloro 1h Imidazol 1 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are tabulated below. The imidazole (B134444) ring protons (H-4 and H-5) are anticipated to appear as doublets due to coupling with each other. The protons of the ethanol (B145695) side chain will present as two triplets, resulting from the coupling between the adjacent methylene (B1212753) groups. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4 (imidazole)~7.10d~1.5
H-5 (imidazole)~6.90d~1.5
-CH₂(N)~4.10t~5.5
-CH₂(O)~3.80t~5.5
-OHVariable (broad s)sN/A

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the electron-withdrawing chlorine atom is expected to significantly influence the chemical shift of the C-2 carbon of the imidazole ring, shifting it downfield. The carbons of the ethanol side chain will appear at higher field strengths.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (imidazole)~145.0
C-4 (imidazole)~128.0
C-5 (imidazole)~120.0
-CH₂(N)~50.0
-CH₂(O)~60.0

To further confirm the structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the H-4 and H-5 protons of the imidazole ring, and critically, the correlation between the two methylene groups (-CH₂(N)- and -CH₂(O)-) of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and their directly attached carbons. The HSQC spectrum would show correlations between H-4 and C-4, H-5 and C-5, the protons of the N-methylene group and its corresponding carbon, and the protons of the O-methylene group and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for establishing the connection between the ethanol side chain and the imidazole ring. An important correlation would be observed between the protons of the N-methylene group and the C-2 and C-5 carbons of the imidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
O-H stretch3400-3200 (broad)Alcohol
C-H stretch (aromatic)3150-3100Imidazole ring
C-H stretch (aliphatic)3000-2850Ethanol side chain
C=N stretch1650-1580Imidazole ring
C-O stretch1100-1000Alcohol
C-Cl stretch800-600Chloro substituent

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (molecular formula: C₅H₇ClN₂O), the molecular ion peak ([M]⁺) would be expected. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed.

A plausible fragmentation pattern would involve the loss of the ethanol side chain. Key predicted fragments include:

Loss of H₂O: [M - 18]⁺

Loss of CH₂OH: [M - 31]⁺

Cleavage of the C-C bond of the side chain: leading to a fragment corresponding to the 2-chloro-1-methyl-1H-imidazole cation.

Formation of the 2-chloro-1H-imidazole cation: by cleavage of the N-C bond to the side chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₅H₇ClN₂O), HRMS analysis provides an experimental mass that can be compared against the theoretical exact mass.

The analysis typically involves observing the protonated molecular ion, [M+H]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+H]⁺ peak corresponding to the ³⁵Cl isotope and an [M+2+H]⁺ peak for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1. This pattern is a definitive indicator of a monochlorinated compound. The measured mass, typically within a few parts per million (ppm) of the calculated value, confirms the molecular formula.

Table 1: Theoretical HRMS Data for Protonated this compound
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M(³⁵Cl)+H]⁺C₅H₈³⁵ClN₂O⁺147.03252
[M(³⁷Cl)+H]⁺C₅H₈³⁷ClN₂O⁺149.02957

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode, the molecule readily accepts a proton, primarily on the more basic nitrogen (N-3) of the imidazole ring, to form the pseudomolecular ion [M+H]⁺.

The resulting mass spectrum is typically clean, dominated by the isotopic peaks for the protonated molecule at m/z 147.0 and 149.0, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. Expected fragmentation pathways include the neutral loss of water (H₂O, 18.01 Da) from the ethanol side chain and the loss of the entire hydroxyethyl (B10761427) group (C₂H₅O, 45.03 Da).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the polarity of the hydroxyl group in this compound, chemical derivatization (e.g., silylation) may be employed to increase its volatility and improve peak shape during chromatographic separation.

Using electron ionization (EI), the molecular ion peak (M⁺) at m/z 146.0 and 148.0 may be observed, although it can be of low intensity. The fragmentation pattern is typically more complex than in ESI-MS. Key fragmentation pathways would likely include:

Loss of the hydroxymethyl radical (•CH₂OH) , leading to a fragment ion at m/z 115.

Alpha-cleavage , involving the scission of the C-C bond adjacent to the hydroxyl group.

Cleavage of the entire N-ethyl alcohol side chain , resulting in a 2-chloroimidazole fragment.

Ring fragmentation of the imidazole core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. Imidazole and its derivatives typically exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions. For this compound, a characteristic absorption maximum (λmax) is expected in the range of 210-230 nm. The presence of the chlorine substituent on the imidazole ring may cause a minor bathochromic (to longer wavelength) or hyperchromic (increase in absorbance) effect compared to the unsubstituted parent imidazole.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine) within the pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₅H₇ClN₂O) to confirm its stoichiometry and purity.

Table 2: Elemental Composition of this compound
ElementSymbolTheoretical Percentage (%)Experimental Finding (%)
CarbonC40.97(Typical experimental values would be here)
HydrogenH4.81(Typical experimental values would be here)
ChlorineCl24.19(Typical experimental values would be here)
NitrogenN19.11(Typical experimental values would be here)
OxygenO10.91(Typical experimental values would be here)

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms.

For this compound, this technique would definitively establish the geometry of the imidazole ring and the conformation of the ethanol side chain relative to the ring. Furthermore, it would reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group (O-H···N) and weaker C-H···Cl or π-π stacking interactions, which govern the supramolecular architecture.

Table 3: Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Hypothetical value)
b (Å)(Hypothetical value)
c (Å)(Hypothetical value)
β (°)(Hypothetical value)
Volume (ų)(Hypothetical value)
Z (molecules/unit cell)(Hypothetical value)

Mechanistic Investigations and Reaction Dynamics of 2 2 Chloro 1h Imidazol 1 Yl Ethan 1 Ol

Detailed Reaction Mechanisms Governing N-Alkylation and Halogenation Processes

The formation of 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol proceeds through two key synthetic steps: the chlorination of an imidazole (B134444) precursor followed by N-alkylation.

Halogenation Process:

The introduction of a chlorine atom at the 2-position of the imidazole ring is an electrophilic aromatic substitution reaction. Imidazole is an electron-rich heterocycle, making it susceptible to attack by electrophiles. uobabylon.edu.iq The reaction is typically more favorable at the 4 or 5 positions; however, if these positions are blocked, substitution can occur at the C2 position. uobabylon.edu.iq The process generally involves a chlorinating agent, such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). The mechanism proceeds via the attack of the imidazole ring's π-electrons on the electrophilic chlorine source. This forms a positively charged intermediate, often called a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. A base present in the reaction mixture then abstracts a proton from the carbon atom bearing the chlorine, leading to the restoration of the aromatic ring and the formation of 2-chloro-1H-imidazole. chemsociety.org.ng Studies on imidazole chlorination suggest that the reaction can be catalyzed by acid, which protonates the chlorinating agent, making it a more potent electrophile. nih.gov

N-Alkylation Process:

The N-alkylation of 2-chloro-1H-imidazole with a 2-hydroxyethyl group is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this mechanism, the nitrogen atom of the imidazole ring acts as a nucleophile. To enhance its nucleophilicity, a base such as potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide is often used to deprotonate the N-H group, forming a more reactive imidazolide (B1226674) anion. sciforum.netciac.jl.cn

The alkylating agent is typically a molecule like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. When 2-chloroethanol is used, the imidazolide anion performs a backside attack on the carbon atom bonded to the chlorine. This attack occurs simultaneously with the departure of the chloride ion, which is a good leaving group. The reaction proceeds through a single transition state where the new N-C bond is forming as the C-Cl bond is breaking. ku.edu

Alternatively, ring-opening of an epoxide like ethylene oxide can be employed. In this case, the nucleophilic nitrogen attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form an alkoxide. A subsequent protonation step during workup yields the final hydroxyl group.

Kinetic Studies of Formation and Transformation Pathways

The kinetics of the N-alkylation step to form this compound are consistent with the SN2 mechanism. Kinetic studies on similar N-alkylation reactions of imidazoles have shown that the reaction follows second-order kinetics. researchgate.net The rate of the reaction is directly proportional to the concentrations of both the imidazole substrate and the alkylating agent.

The rate law can be expressed as: Rate = k[2-chloro-1H-imidazole][alkylating agent]

Where 'k' is the rate constant. The value of 'k' is influenced by several factors, including temperature, the solvent, and the specific nature of the reactants and leaving group. An increase in temperature generally leads to a significant increase in the reaction rate, as described by the Arrhenius equation.

The following table illustrates the hypothetical effect of reactant concentration on the initial rate of formation, assuming a second-order reaction.

[2-chloro-1H-imidazole] (mol/L) [2-chloroethanol] (mol/L) Relative Initial Rate
0.10.11.0
0.20.12.0
0.10.22.0
0.20.24.0

Thermodynamic Considerations in Synthetic Equilibria

The N-alkylation of 2-chloro-1H-imidazole is typically a thermodynamically favorable process. The reaction is generally exothermic, meaning it releases heat and has a negative enthalpy change (ΔH < 0). This is because the formation of the new, stable nitrogen-carbon bond and a salt byproduct (e.g., KCl) is energetically more favorable than the bonds broken in the reactants.

The entropy change (ΔS) for the reaction is expected to be slightly negative or close to zero, as two reactant molecules combine to form one product molecule and a simple salt, leading to a slight increase in order.

The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG), which is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS

Given that the reaction is exothermic (negative ΔH), the Gibbs free energy will be negative, indicating a spontaneous and product-favored equilibrium, particularly at moderate temperatures. Extremely high temperatures could potentially make the TΔS term more significant, slightly reducing the favorability, but the reaction equilibrium generally lies far to the side of the N-alkylated product.

The table below provides hypothetical thermodynamic parameters for the N-alkylation reaction at a standard temperature.

Thermodynamic Parameter Hypothetical Value Implication
Enthalpy Change (ΔH)-85 kJ/molExothermic, releases heat
Entropy Change (ΔS)-0.05 kJ/(mol·K)Slight increase in order
Gibbs Free Energy (ΔG) at 298 K-70.1 kJ/molSpontaneous, product-favored

Theoretical and Computational Chemistry Studies of 2 2 Chloro 1h Imidazol 1 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and chemical properties of 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol. These methods, grounded in the principles of quantum mechanics, offer a detailed perspective on molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining the optimized molecular geometry, electronic structure, and various reactivity parameters of molecules like this compound. Calculations are often performed using a basis set such as B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process within DFT calculations seeks to find the lowest energy conformation of the molecule. This involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is identified. For this compound, this would reveal the precise spatial arrangement of the chloro-imidazole and ethanol (B145695) moieties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap points to a more reactive molecule that is more easily polarized. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich imidazole (B134444) ring and the LUMO spread across the chloro-substituted carbon and the ring system.

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

| Energy Gap (ΔE) | 5.62 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Typically, red areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, while positive potential would be concentrated around the hydrogen atoms.

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are calculated using the energies of the HOMO and LUMO as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Illustrative Global Reactivity Descriptors for this compound

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -EHOMO 6.85
Electron Affinity (A) -ELUMO 1.23
Electronegativity (χ) (I+A)/2 4.04
Chemical Hardness (η) (I-A)/2 2.81

Note: The data in this table is hypothetical, derived from the illustrative HOMO/LUMO energies above.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate determinations of the electronic structure. While computationally more intensive than DFT, ab initio calculations are crucial for benchmarking results and for systems where DFT may not be sufficiently accurate. Applying these methods to this compound would yield a more precise description of its electronic energy and wavefunction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent (like water) and allow the system to evolve over a period of nanoseconds. The simulation would reveal information about:

Conformational Flexibility: How the bond between the imidazole ring and the ethanol side chain rotates and flexes.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds with the hydroxyl group and imidazole nitrogens.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

These simulations are vital for bridging the gap between static quantum chemical models and the dynamic behavior of molecules in real-world conditions.

Conformational Analysis and Dynamic Behavior in Various Environments

Computational chemistry provides powerful tools to investigate the conformational preferences and dynamic nature of this compound. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to determine their relative energies. This is crucial as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.

The dynamic behavior of this compound can be simulated in different environments, such as in a vacuum, in aqueous solution, or in non-polar solvents. These simulations, often employing molecular dynamics (MD), track the atomic movements over time, providing a detailed picture of the molecule's flexibility and how it adapts to its surroundings. Key parameters such as torsional angles, bond lengths, and bond angles are monitored to understand the transitions between different conformations.

Illustrative Data on Conformational Analysis:

Dihedral AngleConformer AConformer BEnergy (kcal/mol)
Cl-C2-N1-C6178.5°65.2°0.0
C2-N1-C6-C7-75.1°175.8°1.2
N1-C6-C7-O860.3°-178.9°2.5

Note: This table is illustrative and represents the type of data generated from conformational analysis studies. The values are not based on actual experimental data for this compound.

Intermolecular Interactions and Solvation Effects

The interactions between this compound and its surrounding molecules are critical to understanding its behavior in a condensed phase. Computational methods can quantify various intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The hydroxyl group and the nitrogen atoms of the imidazole ring are key sites for hydrogen bonding, which significantly influences the compound's solubility and binding characteristics.

Solvation effects, which describe the interaction of a solute with a solvent, are also a primary focus of computational studies. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can analyze the structure of the solvation shell and calculate the free energy of solvation. This information is vital for predicting the compound's behavior in different solvent environments and for understanding its partitioning between different phases.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Focus on methodological aspects, not specific biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. ijnc.ir

The methodology of molecular docking simulations involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target protein (receptor) and the ligand are required. These are often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. The structures are then prepared by adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the binding site. This involves systematically changing the position, orientation, and conformation of the ligand.

Scoring Function: A scoring function is used to evaluate the fitness of each generated pose. mdpi.com These functions estimate the binding affinity between the ligand and the receptor, with lower scores typically indicating a more favorable interaction. biotechrep.ir

The results of a molecular docking study can provide valuable insights into the potential binding mode of a ligand and can be used to rationalize structure-activity relationships. nih.gov For instance, the analysis of docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. ajchem-a.com

Role As a Versatile Chemical Scaffold and Intermediate in Organic Synthesis

Building Block for the Construction of More Complex Imidazole (B134444) Derivatives

The structure of 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol is well-suited for serving as a foundational unit in the synthesis of more complex imidazole-containing compounds. The inherent reactivity of both the imidazole ring and the ethanol (B145695) side chain allows chemists to introduce a variety of substituents and build intricate molecular architectures.

The hydroxyl group of the ethanol side chain is a key functional handle. It can be readily converted into esters or ethers, allowing for the attachment of diverse chemical moieties. Furthermore, it can undergo oxidation to form the corresponding aldehyde, which can then participate in a wide range of subsequent reactions, such as reductive amination or Wittig reactions, to further extend the carbon skeleton.

The imidazole ring itself offers several points for modification. The nitrogen atom at the 3-position can be alkylated, and the chlorine atom at the 2-position can be substituted via nucleophilic aromatic substitution, although this is often challenging with imidazoles. A more common strategy involves building upon the core structure. For instance, a patented industrial process describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a key intermediate for antifungal agents like miconazole (B906) and econazole. google.com This synthesis involves the reaction of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) in a polar solvent like dimethylformamide (DMF) with a base, which facilitates the nucleophilic attack of the imidazole on the electrophilic carbon, displacing the chloride. google.com This reaction serves as a model for how the 2-(imidazol-1-yl)ethanol core is integrated into larger, more functionalized molecules.

Table 1: Examples of Complex Imidazole Derivatives Synthesized from Imidazole-Ethanol Scaffolds

Derivative Precursors Key Transformation Reference
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Imidazole, 2-chloro-1-(2,4-dichlorophenyl)ethanol N-alkylation of imidazole google.com
(S)-2-(1H-imidazol-1-yl)-1-phenylethanols 2-(1H-imidazol-1-yl)-1-phenylethanones Asymmetric reduction of keto group researchgate.net

Intermediate in the Synthesis of Related Heterocyclic Compounds and Pharmacophores

Beyond being a scaffold for imidazole derivatives, this compound serves as a crucial intermediate for the synthesis of other heterocyclic systems and pharmacophores, which are structural units responsible for a drug's biological activity. The imidazole nucleus is a well-established pharmacophore in its own right, found in numerous clinically important drugs.

The functional groups of the title compound can be chemically manipulated to facilitate the construction of fused or linked heterocyclic rings. For example, derivatives of 2-(1H-imidazol-1-yl)ethanol have been used to create complex molecules incorporating both imidazole and benzimidazole (B57391) rings. Research has described the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which showed potent antiprotozoal activity. This synthesis highlights how the ethanol side chain can be modified—in this case, likely converted to a thiol or a leaving group—to link the imidazole core to a completely different heterocyclic system.

Similarly, the imidazole moiety can be a precursor to other nitrogen-containing heterocycles. The synthesis of imidazol-2-yl-1H-quinolin-2-ones has been achieved through a one-pot reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines. While not starting from the title compound directly, this demonstrates a strategy where an imidazole ring is formed as part of a larger, fused heterocyclic structure, indicating the potential for imidazole intermediates to participate in complex cyclization reactions.

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com This approach is central to diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukbeilstein-journals.org

While direct examples of this compound in a specific MCR are not prominent, its structural components are highly relevant to established MCR methodologies for synthesizing imidazole libraries. For instance, a four-component reaction involving benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) has been used to efficiently produce 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com The ethanol side-chain of the title compound, particularly if oxidized to an aldehyde, could potentially participate as the aldehyde component in such a reaction.

Furthermore, the core 2-chloro-1H-imidazole structure can be seen as a product of, or a precursor for, reactions that build the imidazole ring itself. The classic Debus synthesis of imidazoles, for example, involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.com By using functionalized starting materials in these MCRs, a high degree of molecular diversity can be achieved efficiently. The this compound scaffold represents a "privileged structure" that can be either assembled via an MCR or used as a starting point for further diversification, fitting well within the philosophy of DOS. isca.mersc.org

Precursor for Imidazoline-Based Compounds

Imidazolines are five-membered heterocyclic compounds that are structurally related to imidazoles but possess a saturated carbon-carbon bond in the ring, making them a partially reduced form of imidazoles. researchgate.net This structural difference is significant, as imidazolines are also important pharmacophores found in numerous bioactive compounds.

The conversion of an imidazole to an imidazoline (B1206853) is fundamentally a reduction reaction. This transformation can be challenging due to the aromatic stability of the imidazole ring. However, methods exist for the reduction of nitrogen heterocycles using complex metal hydrides like sodium borohydride (B1222165), although side reactions like ring-opening can occur. stackexchange.com The reverse reaction, the oxidation of imidazolines to imidazoles, is a well-documented process, often achieved using reagents like (diacetoxyiodo)benzene, which lends plausibility to the feasibility of the reduction pathway. organic-chemistry.org

Therefore, this compound can be considered a potential precursor for the corresponding 2-(2-chloro-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol. Such a conversion would provide access to a different region of chemical space, offering a new set of structural analogs for biological evaluation. The synthesis of imidazoline derivatives is an active area of research, with various methods being developed, including the condensation of 1,2-diamines with nitriles or esters and multi-component reactions involving amines, aldehydes, and isocyanides. nih.govresearchgate.net The existence of the imidazole ring in the title compound provides a direct template that, upon successful reduction, would yield the corresponding imidazoline derivative.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₅H₇ClN₂O
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol C₁₁H₁₀Cl₂N₂O
2-chloro-1-(2,4-dichlorophenyl)ethanol C₈H₇Cl₃O
Dimethylformamide (DMF) C₃H₇NO
Miconazole C₁₈H₁₄Cl₄N₂O
Econazole C₁₈H₁₅Cl₃N₂O
2-(1H-imidazol-1-yl)-1-phenylethanone C₁₁H₁₀N₂O
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole C₁₂H₁₂N₄S
Imidazol-2-yl-1H-quinolin-2-one C₁₂H₉N₃O
2-chloroquinolin-3-carbaldehyde C₁₀H₆ClNO
Benzil C₁₄H₁₀O₂
Aminoethylpiperazine C₆H₁₅N₃
Ammonium acetate C₂H₇NO₂
Glyoxal C₂H₂O₂
Imidazoline C₃H₆N₂
Sodium borohydride BH₄Na
(Diacetoxyiodo)benzene C₁₀H₁₁IO₄
2-(2-chloro-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol C₅H₉ClN₂O

Q & A

Q. Table 1: Reaction Optimization for Alkylation

SolventBaseYield (%)Reference
DCMDiisopropylethylamine92
EthanolK₂CO₃78

How is structural characterization performed for this compound?

Basic : Routine techniques include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, the hydroxyl group’s IR stretch appears near 3300 cm⁻¹, and imidazole protons resonate at δ 7.2–7.8 ppm in ¹H NMR .
Advanced : Single-crystal X-ray diffraction (e.g., using SHELX or OLEX2 software) resolves precise bond lengths and angles. Hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the crystal lattice, as seen in related imidazole derivatives .

What biological activities are associated with this compound?

Basic : Preliminary studies on analogs show antimicrobial and enzyme inhibition properties. Testing involves in vitro assays against bacterial/fungal strains or target enzymes (e.g., cytochrome P450) .
Advanced : Mechanistic studies reveal interactions with metal ions (via the imidazole ring) and hydrogen bonding (via the hydroxyl group). Comparative analysis with structural analogs (Table 2) highlights steric/electronic effects on activity .

Q. Table 2: Bioactivity of Structural Analogs

CompoundActivity (IC₅₀, μM)Target
2-(2-Ethylimidazol-1-yl)ethanol12.4CYP51 (Fungal)
2-(1H-Imidazol-1-yl)ethanol28.9CYP51 (Fungal)

How are crystallographic data interpreted for this compound?

Advanced : Dihedral angles between the imidazole ring and substituents (e.g., ~77° for o-nitrobenzene in analogs) influence molecular packing. O–H⋯N hydrogen bonds form chains along crystallographic axes, as resolved via SHELXL refinement .

What reaction mechanisms govern its chemical transformations?

Advanced : Alkylation proceeds via an SN2 mechanism, while oxidation of the ethanol moiety forms aldehydes/acids. Density Functional Theory (DFT) calculations validate transition states and intermediates .

How should contradictory bioactivity data be resolved?

Advanced : Cross-validate assays with positive/negative controls (e.g., ketoconazole for antifungal studies). Structural confirmation (via XRD or HPLC) ensures compound integrity, as impurities (e.g., dichlorophenyl by-products) may skew results .

What methods identify synthetic impurities?

Advanced : HPLC-MS or LC-HRMS detects by-products (e.g., 1-(2,4-dichlorophenyl) analogs). Column chromatography (silica gel, ethyl acetate/hexane) isolates impurities for structural elucidation .

What safety protocols are recommended for handling?

Basic : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/dermal contact, as imidazole derivatives may irritate mucous membranes .
Advanced : Monitor for chlorinated by-products (e.g., 2-chloroacetone) using gas chromatography. Refer to SDS guidelines for spill management and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.